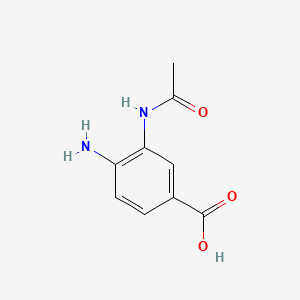

3-Acetamido-4-aminobenzoic acid

Description

Properties

CAS No. |

120399-87-3 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 |

IUPAC Name |

3-acetamido-4-aminobenzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

YEWQHZNJRLZVNV-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N |

Synonyms |

Benzoic acid, 3-(acetylamino)-4-amino- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Structural Analogs

Table 1: Comparison of Acetamido-Substituted Benzoic Acid Derivatives

Key Observations :

- Electronic Effects: Nitro groups (e.g., in 4-Acetamido-3-nitrobenzoic acid) increase electron-withdrawing properties, enhancing reactivity in electrophilic substitutions compared to amino or methoxy substituents .

- Bioactivity: The nitro derivative (4-Acetamido-3-nitrobenzoic acid) has been investigated in SARS-CoV-2 molecular docking studies, suggesting its role in inhibiting viral enzymes . In contrast, amino-substituted analogs (e.g., 4-Acetamido-3-amino-5-hydroxybenzoic acid) may exhibit antioxidant properties due to redox-active phenolic groups .

- Solubility: Methoxy substituents (e.g., 3-Acetamido-4-methoxybenzoic acid) improve lipid solubility compared to polar amino groups, influencing pharmacokinetic profiles .

Functional Group Replacements

Table 2: Impact of Substituent Variation on Physicochemical Properties

Key Insights :

- Amino vs. Hydroxy Groups: Amino-substituted benzoic acids (e.g., 4-aminobenzoic acid) exhibit higher water solubility than hydroxylated analogs like caffeic acid, which is less polar .

- Biological Relevance: Caffeic acid’s dihydroxy and propenoic acid groups confer potent antioxidant activity, unlike acetamido derivatives, which are more stable but less redox-active .

Preparation Methods

Selective Acetylation at Position 3

A mixture of 3,4-diaminobenzoic acid and acetic anhydride in acetic acid (3:1 molar ratio) is heated to 60°C for 45 minutes, followed by reflux for 30 minutes. The 3-amino group reacts preferentially due to steric and electronic effects, yielding 3-acetamido-4-aminobenzoic acid with 76% yield after precipitation.

Table 2: Acetylation Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent | Acetic anhydride | |

| Solvent | Acetic acid | |

| Temperature | 60°C → Reflux | |

| Reaction Time | 45 minutes + 30 minutes | |

| Yield | 76% |

Nitration-Reduction of 4-Acetamidobenzoic Acid

This two-step method involves nitration followed by nitro group reduction, analogous to the hydrogenation route but with distinct intermediates.

Nitration Conditions

4-Acetamidobenzoic acid is dissolved in 70–84% nitric acid at 0–25°C, after which the concentration is adjusted to 89–93% HNO₃ to initiate nitration. The product, 4-acetamido-3-nitrobenzoic acid, is isolated by drowning the reaction mass in water.

Reduction to Primary Amine

The nitro group is reduced using Fe/HCl or catalytic hydrogenation. Pd/C-mediated hydrogenation at 60°C for 2 hours converts the nitro group to an amine with >90% efficiency.

One-Step Coupling with Fmoc-Amino Acids

A novel method from recent literature involves coupling 3,4-diaminobenzoic acid with Fmoc-protected amino acids in a single step. This approach, while primarily used for peptide synthesis, can be adapted for this compound by substituting Fmoc with acetyl groups.

Reaction Mechanism

The free amino group at position 4 reacts with an acetyl donor (e.g., acetic anhydride) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Yields reach 65–94% without chromatographic purification.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | >95% | >99% | High | High |

| Direct Acetylation | 76% | 95% | Moderate | Low |

| Nitration-Reduction | 80–90% | 90–95% | High | Moderate |

| One-Step Coupling | 65–94% | 85–98% | Low | Moderate |

Catalytic hydrogenation offers the highest yield and purity but requires specialized equipment for high-pressure reactions. Direct acetylation balances simplicity and efficiency, making it suitable for lab-scale synthesis. The one-step coupling method is advantageous for rapid production but may require optimization for large-scale applications .

Q & A

Q. What are the standard synthetic routes for 3-Acetamido-4-aminobenzoic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with nitrobenzene derivatives. A common approach includes:

- Step 1 : Nitration of 4-acetamidobenzoic acid to introduce the nitro group at the meta position .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reductants like SnCl₂/HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is employed to isolate intermediates. Purity is verified via HPLC (≥99% purity criteria) .

Q. How is the molecular structure of this compound characterized experimentally?

Q. What analytical methods are used to assess the purity and stability of this compound?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .

- TGA/DSC : Thermal stability analysis (decomposition >200°C) under nitrogen atmosphere .

- Storage : Stable at −20°C in amber vials to prevent photodegradation; hygroscopic samples require desiccants .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational models and experimental data for this compound?

- Quantum chemical studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and vibrational frequencies. Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or crystal packing, necessitating explicit solvent models (e.g., PCM) or periodic boundary conditions in simulations .

- Validation : Compare experimental XRD bond lengths with DFT-optimized structures; deviations >0.05 Å suggest incomplete basis sets or missing dispersion corrections .

Q. What experimental strategies mitigate degradation during long-term stability studies?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., free benzoic acid or acetylated byproducts) .

- pH-dependent stability : Buffered solutions (pH 2–9) reveal hydrolysis susceptibility; acidic conditions (pH <4) destabilize the acetamido group, requiring formulation adjustments .

Q. How can researchers validate analytical methods for quantifying trace impurities?

- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to generate impurities. Validate HPLC methods by:

- Linearity : R² ≥0.999 over 50–150% of the target concentration.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

- Mass spectrometry : LC-ESI-MS identifies degradation products (e.g., m/z shifts corresponding to deacetylation or oxidation) .

Q. What pharmacological assays are suitable for evaluating bioactivity?

- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays (IC₅₀ determination) .

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in vitro .

- ADMET profiling :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Permeability : Caco-2 cell monolayers for intestinal absorption predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.